1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE
Overview
Description
1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is a complex organic compound that features a unique combination of functional groups, including a chloro-nitrophenoxy moiety, a pyrazole ring, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 2-chloro-4-nitrophenoxy intermediate: This step involves the reaction of 2-chloro-4-nitrophenol with an appropriate alkylating agent to form the 2-chloro-4-nitrophenoxy moiety.
Synthesis of the pyrazole ring: The pyrazole ring is synthesized through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Coupling of the pyrazole and phenoxy intermediates: The pyrazole intermediate is then coupled with the 2-chloro-4-nitrophenoxy intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.
Formation of the azepane ring: The final step involves the cyclization of the intermediate to form the azepane ring, typically using a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce nitro groups to amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4, catalytic hydrogenation
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (NaH, KOtBu)
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **1-({1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)piperidine
- **1-({1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)morpholine
- **1-({1-[(2-chloro-4-nitrophenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)pyrrolidine
Uniqueness
1-AZEPANYL{1-[(2-CHLORO-4-NITROPHENOXY)METHYL]-1H-PYRAZOL-3-YL}METHANONE is unique due to the presence of the azepane ring, which imparts specific steric and electronic properties that can influence its reactivity and interactions with molecular targets. This distinguishes it from similar compounds with different ring structures, such as piperidine, morpholine, or pyrrolidine derivatives.
Properties
IUPAC Name |
azepan-1-yl-[1-[(2-chloro-4-nitrophenoxy)methyl]pyrazol-3-yl]methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4/c18-14-11-13(22(24)25)5-6-16(14)26-12-21-10-7-15(19-21)17(23)20-8-3-1-2-4-9-20/h5-7,10-11H,1-4,8-9,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZUKQXNJLPGAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.